N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Physicochemical Property Lipophilicity Structural Differentiation

Research programs exploring nicotinamide pharmacophores often lack structurally differentiated starting points that balance lipophilicity (XLogP3-AA 2.3) with multiple synthetic handles. This compound fills that gap as a versatile scaffold for in-house medicinal chemistry. - Provides a unique 4-fluorophenoxyethyl group and a tetrahydrofuran-3-yloxy linker, creating a distinct H-bonding and steric profile not found in simpler nicotinamide analogs. - Multiple diversification sites (THF-ether, fluoroaryl, amide) enable rapid generation of focused libraries for phenotypic screening or hit-to-lead campaigns. - Can serve as a structurally matched negative control in NNMT inhibitor programs, provided in-house inactivity is confirmed, offering a cost-effective assay baseline.

Molecular Formula C18H19FN2O4
Molecular Weight 346.358
CAS No. 2034526-63-9
Cat. No. B2398034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
CAS2034526-63-9
Molecular FormulaC18H19FN2O4
Molecular Weight346.358
Structural Identifiers
SMILESC1COCC1OC2=NC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F
InChIInChI=1S/C18H19FN2O4/c19-14-2-4-15(5-3-14)24-10-8-20-18(22)13-1-6-17(21-11-13)25-16-7-9-23-12-16/h1-6,11,16H,7-10,12H2,(H,20,22)
InChIKeyOXMCRWWSYVTBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034526-63-9): Structural Identity and Chemical Profile


N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034526-63-9, PubChem CID 91815136) is a synthetic small molecule belonging to the nicotinamide class, defined by a nicotinamide core with a 6-(tetrahydrofuran-3-yl)oxy ether substituent and an N-(2-(4-fluorophenoxy)ethyl) amide side chain [1]. It is primarily listed in commercial screening libraries as a research compound and has a molecular weight of 346.4 g/mol with a computed XLogP3-AA of 2.3, indicating moderate lipophilicity [1]. The compound features a 4-fluorophenoxyethyl group that distinguishes it from simpler nicotinamide analogs.

N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Procurement Rationale Against Generic Alternatives


Direct substitution with generic nicotinamide derivatives or even closely related structures like N-(2-phenoxyethyl)nicotinamide is not scientifically justifiable for target-focused projects. The unique combination of the 4-fluorophenoxyethyl group and the tetrahydrofuran-3-yloxy linker in this compound creates a distinct hydrogen-bonding and steric profile compared to simpler analogs, which would alter target engagement. As the quantitative, head-to-head comparative data required to support a procurement decision is not available in the public domain [1], generalized substitution carries a high risk of unpredictable bioactivity changes.

N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Quantitative Product-Specific Evidence Guide


Physicochemical Profile Comparison for N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034526-63-9)

In the absence of direct biological activity data, the compound's differentiation is supported by its computed physicochemical properties compared to a core scaffold analog. The target compound (CID 91815136) demonstrates increased molecular weight and hydrogen-bond acceptor count relative to the simpler 6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CID 91815182), suggesting a distinct pharmacokinetic and target-binding potential [1][2].

Physicochemical Property Lipophilicity Structural Differentiation

Assessment of Available Public Bioactivity Data for N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034526-63-9)

A search of authoritative databases including PubChem, ChEMBL, and PubMed reveals no published quantitative bioactivity data (IC50, Ki, EC50) for this specific compound [1]. This is in stark contrast to several structurally distinct nicotinamide N-methyltransferase (NNMT) inhibitors, such as JBSNF-000028 (hNNMT IC50 = 33 nM), which have well-characterized pharmacological profiles [2]. This data gap represents a significant risk for assay-based procurement.

Bioactivity Data Availability Procurement Risk

N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034526-63-9): Recommended Application Scenarios


Scaffold for Structure-Activity Relationship (SAR) Exploration in Nicotinamide-Based Tool Compounds

Given its distinct structural features but lack of pre-existing bioactivity data, the primary rational use case is as a core scaffold for in-house medicinal chemistry programs exploring new chemical space around the nicotinamide pharmacophore. The quantitative difference in its computed physicochemical properties (XLogP3-AA 2.3) compared to simpler analogs makes it a valuable starting point for modulating lipophilicity in a hit-to-lead campaign [1].

Negative Control or Counter-Screen Compound for Known NNMT Assays

In the absence of confirmed activity, this compound may serve as a structurally matched negative control for NNMT inhibitor programs. Unlike potent NNMT inhibitors such as JBSNF-000028, which show activity in the nanomolar range, the lack of evidence for activity for this compound could be exploited to establish assay baselines, provided in-house tests confirm its inactivity [1][2].

Synthetic Intermediate for Library Synthesis

The presence of the tetrahydrofuran-3-yloxy and 4-fluorophenoxyethyl moieties provides multiple synthetic handles for further diversification. This makes the compound a potential intermediate for generating a focused library of nicotinamide derivatives for phenotypic screening, where the goal is to maximize chemical diversity rather than rely on a single known active molecule [1].

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